molecular formula C25H22N2O3S B2960683 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-94-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2960683
CAS No.: 681275-94-5
M. Wt: 430.52
InChI Key: GERMBKNZQRIGGD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide (referred to as K-16 in ) is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via a thioether bridge to a 3-methylbenzyl-substituted indole group. The compound was synthesized through a two-step procedure involving activation of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine . Key characterization data include:

  • 1H NMR: δ 8.37 (s, 1H, NH), 7.19–7.07 (aromatic protons), 5.96 (s, 2H, dioxole OCH2O), 3.75 (s, 2H, SCH2CO), 2.31 (s, 3H, CH3) .
  • Melting Point: 55.2–55.5°C .
  • Bioactivity: Demonstrated root growth modulation in Arabidopsis thaliana and Oryza sativa at nanomolar concentrations, comparable to the auxin analog NAA (1-naphthaleneacetic acid) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-5-4-6-18(11-17)13-27-14-24(20-7-2-3-8-21(20)27)31-15-25(28)26-19-9-10-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERMBKNZQRIGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biological systems. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of thiourea derivatives. For instance, a related compound was synthesized by reacting benzo[d][1,3]dioxol-5-yl isothiocyanate with diamino derivatives. This method has shown significant cytotoxic effects against various cancer cell lines, indicating the potential for similar reactions to yield this compound .

Anticancer Properties

Several studies have highlighted the anticancer activity of compounds containing the benzo[d][1,3]dioxole moiety. For example, bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values lower than those of standard drugs like doxorubicin . The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited cell cycle arrest at specific phases, contributing to reduced proliferation rates.

Mechanistic Studies

The biological activity of this compound is further elucidated through molecular docking studies. These studies suggest that the compound may interact with key proteins involved in cancer progression and survival pathways .

Case Studies

In a recent study focusing on a structurally similar compound, N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorobenzylthio)acetamide was evaluated for its root-promotive effects in Arabidopsis thaliana and Oryza sativa. This research indicates that compounds with similar structural features may also exhibit plant growth-promoting activities .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
DoxorubicinHepG27.46DNA intercalation
DoxorubicinHCT1168.29DNA intercalation
DoxorubicinMCF74.56DNA intercalation
N-(benzo[d][1,3]dioxol-5-yl)-2...HepG22.38EGFR inhibition
N-(benzo[d][1,3]dioxol-5-yl)-2...HCT1161.54Apoptosis induction
N-(benzo[d][1,3]dioxol-5-yl)-2...MCF74.52Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole and Indole Moieties

KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)
  • Key Differences : Replaces the thioether bridge with an N-acylurea group and a benzyloxy linkage .
  • Bioactivity : Functions as a talin modulator in human umbilical vein endothelial cells (HUVECs), influencing cell adhesion and migration .
Compound 33a (N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide)
  • Key Differences : Simplifies the structure with an ethylamine spacer and lacks the 3-methylbenzyl and thioether groups .
  • Synthesis : Uses EDC/HOBt coupling, a milder method compared to oxalyl chloride activation .
  • Bioactivity: Not explicitly reported, but structural simplicity may reduce target specificity compared to K-16 .

Analogues with Modified Functional Groups

Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)
  • Key Differences : Substitutes indole with benzimidazole and introduces a methylbenzyl group .
  • Bioactivity : Acts as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (84% yield, IC50 = 0.59 µM), highlighting the importance of benzimidazole for enzyme interaction .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
  • Key Differences : Replaces the thioether with a sulfonyl group, increasing polarity .
  • Implications : Enhanced solubility but reduced membrane permeability compared to K-16 .

Table 1: Comparative Analysis of K-16 and Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity/Target Reference
K-16 C24H20N2O3S 416.49 55.2–55.5 Thioether, 3-methylbenzyl Root growth modulation (plants)
KCH-1521 C20H17N3O4 363.37 Not reported N-Acylurea, benzyloxy Talin modulation (HUVECs)
Compound 28 C22H20N4O3 388.42 Amorphous solid Benzimidazole, methylbenzyl IDO1 inhibition
Compound 33a C19H18N2O3 322.36 Not reported Ethylamine spacer Not reported
N-(benzo[d][...]acetamide C25H22N2O5S 462.50 Not reported Sulfonyl, benzylsulfonyl Not reported

Structure-Activity Relationship (SAR) Insights

  • Thioether vs. Ether/Sulfonyl : The thioether in K-16 provides moderate lipophilicity, balancing membrane permeability and target engagement in plants. Replacement with polar groups (e.g., sulfonyl) reduces activity in hydrophobic environments .
  • 3-Methylbenzyl Substituent : Enhances steric bulk and π-π stacking in K-16, critical for auxin-like activity in plant roots .
  • Benzimidazole vs. Indole : Benzimidazole in Compound 28 improves IDO1 inhibition due to stronger π-stacking with heme cofactors .

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